Thioacetic acid
Overview
Description
Thioacetic acid is an organosulfur compound with the molecular formula CH₃C(O)SH. It is a thioic acid, which means it is the sulfur analogue of acetic acid (CH₃C(O)OH).
Synthetic Routes and Reaction Conditions:
- this compound is commonly prepared by reacting acetic anhydride with hydrogen sulfide. The reaction proceeds as follows:
Reaction with Acetic Anhydride and Hydrogen Sulfide: (CH3C(O))2O+H2S→CH3C(O)SH+CH3C(O)OH
Another method involves the reaction of glacial acetic acid with phosphorus pentasulfide, followed by distillation:Phosphorus Pentasulfide Method: CH3C(O)OH+P2S5→CH3C(O)SH+P2OS4
Industrial Production Methods:
- The industrial production of this compound typically follows the same synthetic routes as mentioned above, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where it reacts with alkyl halides to form thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include triethylsilane and catalytic palladium-on-carbon.
Substitution: Reagents such as sodium hydroxide and alkyl halides are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrazobenzenes.
Substitution: Thioesters and thiols.
Mechanism of Action
Target of Action
Thioacetic acid is an organosulfur compound with the molecular formula CH3C(O)SH . It is primarily used in organic synthesis for the introduction of thiol groups (−SH) into molecules . Therefore, its primary targets are organic molecules that require the introduction of thiol groups .
Mode of Action
This compound interacts with its targets through a process known as thiolation . This process involves the replacement of a functional group in a molecule with a thiol group, thereby altering the molecule’s properties . The reactivity of this compound arises from its conjugate base, thioacetate . Salts of this anion, such as potassium thioacetate, are used to generate thioacetate esters . These esters undergo hydrolysis to give thiols .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those requiring the introduction of thiol groups. For instance, it can be used as a mild reducing agent for the deoxygenation of sulfoxides and reduction of azides and azobenzenes . It also mediates a mild catalyst- and metal-free hydrogenation of azobenzenes to hydrazobenzenes .
Result of Action
The primary result of this compound’s action is the introduction of thiol groups into organic molecules . This can significantly alter the properties of the target molecules, enabling them to participate in different chemical reactions or interact differently with their environment . For example, this compound can mediate the hydrogenation of azobenzenes to hydrazobenzenes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, such as catalysts or inhibitors . Additionally, factors such as temperature and pH can also influence its stability and efficacy . It’s worth noting that this compound is a highly flammable compound and can cause severe skin burns and eye damage , so it should be handled with care in any environment.
Biochemical Analysis
Biochemical Properties
Thioacetic acid plays a significant role in biochemical reactions due to its ability to introduce thiol groups into molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can react with acyl-CoA synthetase, an enzyme that catalyzes the formation of acyl-CoA from fatty acids. This interaction is crucial for the synthesis of thiol-containing compounds, which are essential in various metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in redox reactions, thereby affecting the cellular redox state. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. For example, this compound can inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, by binding to its active site. This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and improve cellular function. At high doses, it can be toxic and cause adverse effects, such as oxidative stress and cell death. The threshold effects observed in these studies indicate that this compound has a narrow therapeutic window .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of thiol-containing compounds and the metabolism of fatty acids. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, affecting metabolic flux and metabolite levels. These interactions are crucial for maintaining cellular homeostasis and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. This compound can also accumulate in specific tissues, leading to localized effects on cellular function and metabolism .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria, where it influences mitochondrial function and energy production .
Scientific Research Applications
Thioacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Acetic Acid (CH₃C(O)OH): The oxygen analogue of thioacetic acid.
Thioformic Acid (HCSH): Another thioic acid, but with a simpler structure. It is less commonly used in organic synthesis.
Thioglycolic Acid (HSCH₂COOH): Contains both a thiol and a carboxylic acid group. It is used in hair care products and as a reducing agent.
Uniqueness of this compound:
- This compound is unique due to its ability to introduce thiol groups into organic molecules efficiently. Its reactivity and versatility make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
ethanethioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAAUVXQSMXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4OS | |
Record name | THIOACETIC ACID | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10387-40-3 (potassium salt), 34832-35-4 (hydrochloride salt) | |
Record name | Thioacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507095 | |
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DSSTOX Substance ID |
DTXSID5060142 | |
Record name | Ethanethioic acid | |
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Molecular Weight |
76.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals., Liquid, Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS], Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS], Pale yellow liquid; Cooked brown and roasted meat aroma | |
Record name | THIOACETIC ACID | |
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Record name | Ethanethioic acid | |
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Record name | Potassium thioacetate | |
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Record name | Thioacetic acid | |
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Record name | Ethanethioic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Thioacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
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Boiling Point |
88.00 °C. @ 760.00 mm Hg | |
Record name | Ethanethioic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in water, diethyl ether and acetone, Soluble (in ethanol) | |
Record name | Thioacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
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Density |
1.063-1.067 | |
Record name | Thioacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
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CAS No. |
507-09-5, 10387-40-3 | |
Record name | THIOACETIC ACID | |
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Record name | Thioacetic acid | |
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Record name | Thioacetic acid | |
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Record name | Ethanethioic acid | |
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Record name | Ethanethioic acid | |
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Record name | Thioacetic acid | |
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Record name | Potassium thioacetate | |
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Record name | THIOACETIC ACID | |
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Record name | Ethanethioic acid | |
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Melting Point |
17 °C | |
Record name | Ethanethioic acid | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thioacetic acid?
A1: The molecular formula of this compound is CH3COSH, and its molecular weight is 76.12 g/mol. []
Q2: What spectroscopic data are available for this compound?
A2: Numerous studies have employed spectroscopic techniques to characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR): NMR helps determine the structure and conformation of this compound, including its syn and anti conformers. []
- Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques identify functional groups and analyze vibrational modes, confirming the presence of the thione tautomeric form in the solid state. [, ]
- Microwave Spectroscopy: This method provides highly accurate structural information and helps study internal rotation barriers within the molecule. []
- X-ray Photoelectron Spectroscopy (XPS): XPS is used to study the surface composition and chemical states of this compound when adsorbed onto surfaces like gold. [, ]
- Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): Similar to XPS, PM-IRRAS helps analyze the structure and orientation of this compound molecules on surfaces. []
Q3: How does this compound behave in aqueous solutions?
A3: this compound tends to decompose slowly in water through hydrolysis, producing hydrogen sulfide (H2S). [] This behavior is less pronounced in nonpolar solvents like toluene or hexane. []
Q4: How does the choice of solvent affect reactions involving this compound?
A4: The solvent plays a crucial role in reactions involving this compound. For instance, the reactivity and stereoselectivity of Michael addition reactions with this compound can vary significantly depending on the solvent used. [] Non-polar, non-protic solvents tend to favor (Z)-stereoselectivity in 1,4-addition reactions of this compound to α,β-unsaturated carbonyl compounds. []
Q5: Is this compound stable under ambient conditions?
A5: While this compound is generally stable, its stability can be affected by factors such as temperature, exposure to air and moisture, and the presence of other chemicals. This compound can undergo oxidation or polymerization upon storage. []
Q6: What are some common applications of this compound in organic synthesis?
A6: this compound finds widespread use in organic synthesis, particularly for introducing sulfur-containing functional groups. Some key applications include:
- Synthesis of Thioesters: this compound reacts with alcohols to form thioesters, which are valuable intermediates in organic synthesis. This reaction can be catalyzed by acids like sulfuric acid. []
- Michael Addition Reactions: this compound acts as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-thioesters. [, , ]
- Deoxygenation of Sulfoxides: this compound can reduce sulfoxides to the corresponding sulfides in the presence of iodine as a catalyst. []
- Synthesis of Amino Thioacids: this compound, in conjunction with NaSH, facilitates the conversion of N-protected amino acids to their corresponding N-protected amino thioacids. These thioacids are valuable building blocks in peptide synthesis. []
Q7: How does this compound participate in the synthesis of nanoparticles?
A7: this compound serves as a sulfur source for synthesizing metal sulfide nanoparticles like cadmium sulfide (CdS). The slow degradation of this compound in weakly acidic solutions provides a controlled release of sulfide ions, enabling the formation of CdS nanoparticles within bio-templates like the apoferritin cavity. [, ]
Q8: What insights have computational studies provided into the conformational preferences of this compound?
A8: Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in understanding the conformational landscape of this compound. These studies revealed that:
- This compound predominantly exists as the CH3C(O)SH tautomer. []
- Both the syn and anti conformers of this compound are stable, with the syn conformation being more stable in the gas phase. [, ]
- The internal rotation barrier of the methyl group in this compound is strongly influenced by the orientation of the S-H bond. []
- The energy difference between the syn and anti conformers is influenced by factors like π conjugation and steric repulsion. []
Q9: How do structural modifications to this compound affect its reactivity?
A9: Substitutions on the methyl group of this compound can impact its reactivity. For example, replacing the methyl group with a trifluoromethyl group leads to a preference for the syn conformation in the resulting trifluorothis compound derivatives. []
Q10: What is the significance of the heterocycle-thioacetic acid motif in medicinal chemistry?
A10: The heterocycle-thioacetic acid motif represents a "privileged scaffold" in medicinal chemistry. This motif is found in numerous compounds exhibiting a wide range of pharmacological activities, making it a promising target for drug discovery. []
Q11: What strategies can be employed to improve the stability of this compound?
A11: The stability of this compound can be enhanced by:
- Formulating it as salts: Converting this compound into its salts with ammonium or metal cations can improve stability and handling. []
Q12: What safety precautions should be taken when handling this compound?
A12: this compound is a flammable and corrosive liquid with a strong, unpleasant odor. Proper handling requires:
- Synthesis and characterization of novel this compound derivatives and their metal complexes. [, , , , ]
- Detailed mechanistic studies on reactions involving this compound, such as Michael additions and sulfide formations. [, , , ]
- Investigation of the potential of this compound and its derivatives as additives in materials science applications. [, , ]
- Exploration of this compound-based systems for sustainable chemical processes, such as nanoparticle synthesis and lignocellulose degradation. [, , ]
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